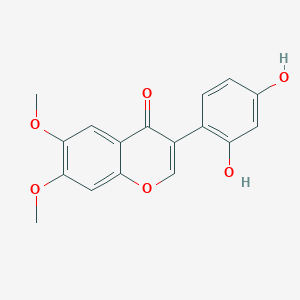

6,7-Dimethoxy-2',4'-dihydroxyisoflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73793-84-7 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 |

Synonyms |

3-(2,4-Dihydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the naturally occurring isoflavone, 6,7-Dimethoxy-2',4'-dihydroxyisoflavone. Isoflavones, a class of polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties, including antioxidative effects.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and a systematic characterization workflow for the target molecule. While specific experimental data for this compound is not extensively available in the public domain, this guide consolidates general methodologies and data from structurally related compounds to provide a robust framework for researchers.

Introduction

This compound is a naturally occurring isoflavone found in various plant sources.[1] Structurally, it belongs to the isoflavonoid class of organic compounds. Its chemical formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol .[1] The compound's antioxidative capabilities, primarily through scavenging free radicals and reducing oxidative stress, make it a subject of interest for its potential applications in preventing chronic diseases linked to oxidative damage.[1] This guide aims to provide researchers with a foundational understanding of the synthesis and characterization of this promising compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| CAS Number | 73793-84-7 | [1] |

| Appearance | Predicted: Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents like DMSO, methanol, ethanol | |

| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)OC | [1] |

Synthesis

A proposed synthesis of this compound involves the key steps of preparing the appropriately substituted 2-hydroxydeoxybenzoin and its subsequent cyclization to form the isoflavone ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on general methods for isoflavone synthesis.

Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxyphenyl (2,4-dihydroxyphenyl)ethanone (Deoxybenzoin Intermediate)

-

To a solution of 1,2,4-trimethoxybenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2,4-dihydroxyphenylacetyl chloride (1 equivalent) in the same solvent to the reaction mixture. The acid chloride can be prepared from 2,4-dihydroxyphenylacetic acid and a chlorinating agent like thionyl chloride (SOCl₂).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure deoxybenzoin intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the deoxybenzoin intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 3-4 equivalents) to the solution.

-

Add methanesulfonyl chloride (MsCl) (e.g., 1.5-2 equivalents) dropwise to the mixture at 0 °C.

-

Heat the reaction mixture (e.g., in a microwave reactor or conventionally at 50-60 °C) for a specified time (e.g., 10-30 minutes for microwave synthesis).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow and data tables provide a framework for this process.

Characterization Workflow

Caption: General workflow for the characterization of synthesized isoflavones.

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on its chemical structure. Researchers should populate these tables with their experimental findings.

Table 2: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected | |||

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.95 | s | 3H | -OCH₃ |

| ~ 6.3-6.5 | m | 2H | Aromatic H (2', 6' positions) |

| ~ 6.8 | s | 1H | Aromatic H (8-position) |

| ~ 7.0-7.2 | d | 1H | Aromatic H (5'-position) |

| ~ 7.5 | s | 1H | Aromatic H (5-position) |

| ~ 7.9 | s | 1H | Isoflavone H-2 |

| ~ 9.5-10.5 | br s | 2H | Phenolic -OH |

Table 3: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment |

| Expected | |

| ~ 56 | -OCH₃ |

| ~ 56.5 | -OCH₃ |

| ~ 95-165 | Aromatic and Olefinic Carbons |

| ~ 175 | C=O (Carbonyl Carbon) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Expected | |

| 314 | [M]⁺ (Molecular Ion) |

| 315 | [M+H]⁺ (in ESI+) |

| 313 | [M-H]⁻ (in ESI-) |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Expected | |

| ~ 3200-3500 | O-H stretch (phenolic) |

| ~ 3000-3100 | C-H stretch (aromatic) |

| ~ 2850-3000 | C-H stretch (methyl) |

| ~ 1620-1650 | C=O stretch (γ-pyrone) |

| ~ 1500-1600 | C=C stretch (aromatic) |

| ~ 1000-1300 | C-O stretch (ethers and phenols) |

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, related isoflavones have shown a range of pharmacological effects. For instance, many isoflavones possess antioxidant, anti-inflammatory, and phytoestrogenic activities. The structurally similar 6,7,4'-trihydroxyisoflavone has been studied for its potential role in modulating signaling pathways related to skin photoaging.

A potential signaling pathway that could be influenced by this compound, based on the activity of related compounds, is the MAPK/AP-1 pathway, which is often involved in inflammatory responses and cellular stress.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of the ROS/MAPK/AP-1 signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, resource for the synthesis and characterization of this compound. The proposed synthetic route and characterization framework are based on well-established principles of organic chemistry and analytical techniques. It is anticipated that this guide will serve as a valuable tool for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this and related isoflavonoids. Experimental validation of the proposed protocols and characterization data is a crucial next step for any research endeavor focused on this compound.

References

Unveiling the Botanical Origins of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of the isoflavone 6,7-Dimethoxy-2',4'-dihydroxyisoflavone, a compound of interest for its potential pharmacological activities. This document provides a comprehensive overview of its botanical origins, alongside detailed experimental protocols for isolation and relevant biosynthetic pathways, presented in a format tailored for the scientific community.

Primary Natural Source: Cordyla africana

A pivotal study by Campbell and Tannock (1973) extensively analyzed the isoflavonoid constituents of Cordyla africana heartwood, providing a foundational understanding of the complex flavonoid profile of this plant.[1][2]

Isoflavonoid Profile of Cordyla africana Heartwood

The following table summarizes the isoflavonoids that have been successfully isolated and identified from the heartwood of Cordyla africana, as reported in the scientific literature. The quantitative yield of each compound can vary based on the specific extraction and isolation methodologies employed.

| Compound Name | Molecular Formula | Reference |

| 6-hydroxy-2′,7-dimethoxy-4′,5′-methylenedioxyisoflavone | C₁₉H₁₄O₇ | [1] |

| 5,6,7-trimethoxy-3′,4′-methylenedioxyisoflavone | C₂₀H₁₈O₇ | [1] |

| 5,6,7,8-tetramethoxy-3′,4′-methylenedioxyisoflavone | C₂₁H₂₀O₈ | [1] |

Experimental Protocols: Isolation of Isoflavonoids from Plant Material

The following is a generalized experimental protocol for the extraction and isolation of isoflavonoids from a plant source like Cordyla africana, based on common phytochemical practices.

1. Plant Material Collection and Preparation:

-

Heartwood of Cordyla africana is collected and authenticated.

-

The plant material is air-dried in the shade to prevent the degradation of phytochemicals.

-

The dried heartwood is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to sequential solvent extraction, starting with non-polar solvents (e.g., hexane) to remove lipids and progressing to more polar solvents (e.g., dichloromethane, methanol, or ethanol) to extract the isoflavonoids.

-

Soxhlet extraction or maceration are commonly employed techniques. For instance, the powdered heartwood (approx. 500 g) can be macerated with methanol (2 L) for 72 hours at room temperature, with the solvent being replaced every 24 hours.

-

The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is then subjected to liquid-liquid partitioning. For a methanolic extract, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The isoflavonoids are typically expected to concentrate in the ethyl acetate and chloroform fractions.

4. Chromatographic Separation and Purification:

-

The fractions rich in isoflavonoids are further purified using chromatographic techniques.

-

Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions obtained from column chromatography can be further purified using PTLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure isoflavone, this compound, is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water).

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Visualizing the Pathways and Processes

To further aid in the understanding of the context of this compound, the following diagrams illustrate the general biosynthetic pathway of isoflavonoids and a typical experimental workflow for their isolation.

References

Biosynthesis of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone, a naturally occurring isoflavone with potential pharmacological applications. Drawing from established knowledge of isoflavonoid biosynthesis, this document outlines a putative enzymatic sequence leading to the formation of this specific molecule. Detailed experimental protocols for the key enzymatic steps and analytical procedures are provided, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical processes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Isoflavonoids are a class of polyphenolic compounds predominantly found in leguminous plants, known for their diverse biological activities, including antioxidative and estrogenic effects.[1] The specific substitution patterns on the isoflavone scaffold are crucial for their bioactivity. This compound is an isoflavone of interest due to its potential health benefits. Understanding its biosynthesis is fundamental for its potential production through metabolic engineering or for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes current knowledge to propose a biosynthetic pathway and provides the necessary technical details for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via the general phenylpropanoid pathway, followed by the isoflavonoid-specific branch. The pathway culminates in a series of hydroxylation and methylation steps to yield the final product. The proposed pathway begins with the common precursors, liquiritigenin and naringenin.

The core isoflavone structure is synthesized through the sequential action of Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Isoflavone Synthase (IFS).[2] Subsequent dehydration, likely catalyzed by 2-hydroxyisoflavanone dehydratase (HID), yields the basic isoflavone scaffolds daidzein and genistein.[2]

The specific substitutions are proposed to occur in the following manner:

-

Hydroxylation at the 6-position: This is likely catalyzed by a Flavonoid 6-hydroxylase (F6H), a cytochrome P450 enzyme.[3]

-

Hydroxylation at the 2'-position: An Isoflavone 2'-hydroxylase (I2'H), another cytochrome P450 enzyme, is proposed to catalyze this step.[3]

-

O-methylation at the 6 and 7-positions: Two sequential methylation steps are likely carried out by Isoflavone O-methyltransferases (IOMTs) utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[4]

The precise order of these hydroxylation and methylation reactions can vary, leading to different intermediates. A plausible pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound are limited. However, data from related enzymes in other plant species can provide valuable insights into their potential kinetic properties.

Table 1: Kinetic Parameters of Related Isoflavone O-Methyltransferases (IOMTs)

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Lupinus luteus (roots) | 2',7-Dihydroxy-4',5'-methylenedioxyisoflavone | 12 | 0.25 nkat/mg | [5] |

| Glycine max (GmIOMT1) | 6-Hydroxydaidzein | Not Reported | Not Reported | [4] |

| Medicago sativa | Daidzein | 4.5 | Not Reported | [6] |

Table 2: Substrate Specificity of a Related Isoflavone 2'-Hydroxylase

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Glycyrrhiza echinata (CYP81E1) | Liquiritigenin | 100 | [7] |

| Naringenin | 25 | [7] | |

| Daidzein | < 5 | [7] | |

| Genistein | < 5 | [7] |

Experimental Protocols

Isoflavone Extraction and HPLC Analysis

This protocol is adapted from established methods for the analysis of isoflavones in plant tissues.[8][9]

Objective: To extract and quantify isoflavones, including the target molecule, from plant material.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

80% (v/v) Methanol

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

-

Reference standards for isoflavones

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Incubate the mixture at 60°C for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction (steps 3-5) on the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.45 µm syringe filter.

-

Analyze the filtrate by HPLC. A typical mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed at 260 nm.

-

Quantify the target isoflavone by comparing its peak area to a standard curve generated with the reference compound.

Caption: Experimental workflow for isoflavone extraction and HPLC analysis.

Heterologous Expression and Purification of a Plant Cytochrome P450 Enzyme (e.g., F6H or I2'H)

This protocol provides a general framework for the expression of plant P450 enzymes in Saccharomyces cerevisiae (yeast), a commonly used host system.[10][11]

Objective: To produce recombinant P450 enzymes for in vitro characterization.

Materials:

-

Yeast expression vector (e.g., pYeDP60)

-

Yeast strain (e.g., WAT11)

-

Yeast transformation kit

-

Yeast growth media (SD-Ura, YPGE)

-

Glass beads

-

Microsome isolation buffer

-

Ultracentrifuge

-

Detergent (e.g., CHAPS)

-

Affinity chromatography resin (e.g., Ni-NTA if His-tagged)

Procedure:

-

Clone the full-length cDNA of the P450 gene into a yeast expression vector.

-

Transform the expression construct into a suitable yeast strain.

-

Select for transformants on appropriate selective media.

-

Inoculate a starter culture in SD-Ura medium and grow overnight.

-

Inoculate a larger culture in YPGE medium and grow for 48-72 hours to induce protein expression.

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

-

Resuspend the microsomal pellet in buffer containing a detergent to solubilize the membrane-bound P450.

-

Purify the recombinant P450 using affinity chromatography if a tag was included in the construct.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

Caption: Workflow for heterologous expression and purification of a plant P450.

Enzyme Assay for an Isoflavone O-Methyltransferase (IOMT)

This protocol describes a general method to determine the activity of a purified IOMT.[12]

Objective: To measure the catalytic activity of a recombinant IOMT.

Materials:

-

Purified IOMT enzyme

-

Isoflavone substrate (e.g., 6-hydroxy-2'-hydroxydaidzein)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Stop solution (e.g., 10% acetic acid)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, isoflavone substrate, and SAM in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified IOMT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the methylated product.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete pathway has not been fully elucidated in a single plant species, this guide provides a robust proposed pathway based on current knowledge of isoflavonoid metabolism. The provided experimental protocols and quantitative data serve as a foundation for researchers to further investigate this pathway, characterize the involved enzymes, and potentially engineer microbial systems for the production of this and other valuable isoflavonoids. The visual representation of pathways and workflows aims to enhance the understanding and facilitate the design of future experiments in this exciting field of natural product biosynthesis.

References

- 1. This compound | 73793-84-7 | XD161949 [biosynth.com]

- 2. frontiersin.org [frontiersin.org]

- 3. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial purification, characterization, and kinetic analysis of isoflavone 5-O-methyltransferase from yellow lupin roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soy isoflavones decrease the catechol-O-methyltransferase-mediated inactivation of 4-hydroxyestradiol in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical Properties of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of the isoflavone 6,7-Dimethoxy-2',4'-dihydroxyisoflavone. The information is intended for researchers, scientists, and drug development professionals working with this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound, a naturally occurring isoflavone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity.[1] Key identifying information and molecular properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 73793-84-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1][2] |

| Synonyms | 3-(2,4-Dihydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | [1] |

| Property | Estimated Value | Notes |

| Melting Point | 240 - 260 °C | Estimated based on similar polyhydroxylated and methoxylated isoflavones. For comparison, 6,7,4'-Trihydroxyisoflavone has a melting point of 322 °C.[3] |

| Boiling Point | > 500 °C (decomposes) | Estimated based on the thermal stability of related flavonoid structures. |

| Water Solubility | Poorly soluble | Isoflavones are generally poorly soluble in water. Solubility is expected to be slightly enhanced by the hydroxyl groups but limited by the methoxy groups and the overall aromatic structure. The solubility of the related 4',7-Dihydroxyisoflavone (Daidzein) is reported as insoluble in water.[4] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, and DMF | Based on solubility data for similar isoflavones like 4',7-Dihydroxyisoflavone which is soluble in DMSO (25 mg/ml), ethanol (2 mg/ml), and DMF (10 mg/ml).[4] |

| pKa | ~7.0 - 8.0 (for hydroxyl groups) | Estimated based on the phenolic hydroxyl groups. Computational methods are often used for pKa prediction of phenolic compounds.[1][2][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of isoflavones are outlined below. These protocols are generalized and can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) starting about 20 °C below the approximate melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

The solubility of this compound can be determined in various solvents using the shake-flask method.

-

Sample Preparation: An excess amount of the isoflavone is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the isoflavone in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl groups can be determined by spectrophotometric titration.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water.

-

Titration: The solution is titrated with a standardized base (e.g., NaOH) while monitoring the pH and UV-Vis absorbance spectrum.

-

Data Analysis: The changes in the absorbance spectrum at different pH values are used to calculate the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the hydroxyl group are equal. Computational methods based on Density Functional Theory (DFT) can also provide accurate pKa predictions for phenolic compounds.[1][5]

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively studied, related isoflavones and phenolic compounds have been shown to interact with key cellular signaling cascades, particularly those involved in inflammation and oxidative stress. A structurally similar compound, 6,7-dihydroxy-2,4-dimethoxy phenanthrene, has been shown to suppress the NF-κB signaling pathway.[6] Therefore, a plausible mechanism of action for this compound could involve the modulation of the NF-κB pathway.

Experimental Workflow: Isoflavone Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of this compound from a plant matrix, followed by purification and analysis using HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 6,7,4'-Trihydroxyisoflavone | C15H10O5 | CID 5284649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2',4'-dihydroxyisoflavone is a naturally occurring isoflavone belonging to a class of polyphenolic compounds known for their antioxidative properties.[1] These compounds are of significant interest in pharmacological research for their potential in preventing chronic diseases, including certain cancers, that are linked to oxidative stress.[1] A critical initial step in evaluating the therapeutic potential of any novel compound is the assessment of its cytotoxicity against various cell lines. This technical guide outlines a comprehensive methodology for conducting a preliminary cytotoxicity screening of this compound.

While specific cytotoxicity data for this compound is not extensively available in the public domain, this guide provides a robust framework based on established protocols for similar isoflavonoid compounds. The methodologies detailed herein will enable researchers to generate reliable and reproducible data to inform further investigation into the compound's mechanism of action and potential as an anti-cancer agent.

Data Presentation: Illustrative Cytotoxicity of a Structurally Related Isoflavone

To illustrate the type of data generated from a preliminary cytotoxicity screening, the following table summarizes the in vitro cytotoxicity of Daidzein, a structurally related isoflavone, against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| BEL-7402 | Human Hepatoma | 59.7 ± 8.1 |

| A549 | Human Lung Carcinoma | No cytotoxic activity |

| HeLa | Human Cervical Carcinoma | No cytotoxic activity |

| HepG-2 | Human Hepatocellular Carcinoma | No cytotoxic activity |

| MG-63 | Human Osteosarcoma | No cytotoxic activity |

| Data derived from a study on the in vitro cytotoxicity of Daidzein. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population after 48 hours of exposure.[2] |

Experimental Protocols

A detailed methodology for the in vitro cytotoxicity screening of this compound using the MTT assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[3]

Materials and Reagents

-

This compound (or test compound)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer, HepG-2 for liver cancer, and a non-cancerous cell line for selectivity assessment)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture and Seeding

-

Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Upon reaching 80-90% confluency, adherent cells are detached using Trypsin-EDTA.

-

A cell suspension is prepared, and the cell density is determined using a hemocytometer.

-

Cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of culture medium.[2]

-

The plates are incubated overnight to allow for cell attachment.

Compound Treatment

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations for testing.

-

The culture medium from the seeded plates is carefully removed.

-

100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

-

Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also prepared.

-

The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.[2]

MTT Assay for Cell Viability

-

Following the 48-hour incubation period, 20 µL of the 5 mg/mL MTT stock solution is added to each well.[2]

-

The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After this incubation, the medium containing MTT is carefully removed.

-

150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[4]

Data Analysis

-

The absorbance values of the blank wells are subtracted from all other readings.

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Preliminary Cytotoxicity Screening.

Hypothetical Signaling Pathway for Investigation

Based on studies of related isoflavones, a potential mechanism of action for this compound could involve the induction of apoptosis through mitochondrial pathways.

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed experimental protocols and data analysis procedures outlined, researchers can effectively evaluate the cytotoxic potential of this compound against various cancer cell lines. The illustrative data and hypothetical signaling pathway serve as a guide for the expected outcomes and subsequent mechanistic studies. The successful completion of this initial screening is a crucial step in the journey of developing novel and effective therapeutic agents for cancer treatment.

References

- 1. This compound | 73793-84-7 | XD161949 [biosynth.com]

- 2. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Note: HPLC Method for the Quantification of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dimethoxy-2',4'-dihydroxyisoflavone is an isoflavone of interest in various fields of research, including pharmacology and medicinal chemistry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described method is based on reverse-phase chromatography, which is a widely used technique for the analysis of isoflavones.[1][2][3] This document provides the necessary protocols for sample preparation, chromatographic separation, and method validation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Run Time | 20 minutes |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.5 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Specificity | No interference from blank matrix |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation procedure may vary depending on the matrix (e.g., plasma, tissue homogenate, plant extract). A general protocol for a plant extract is provided below.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Reconstitution: Reconstitute the dried extract with 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared standard solutions and samples.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for 6,7-Dimethoxy-2',4'-dihydroxyisoflavone in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2',4'-dihydroxyisoflavone is a naturally occurring isoflavone belonging to the flavonoid class of polyphenolic compounds.[1] These compounds are of significant interest in pharmacological research due to their potential antioxidant and cell-modulating properties.[1] This document provides detailed application notes and standardized protocols for the utilization of this compound in cell culture-based research, offering a framework for investigating its biological effects on various cell lines.

Note: Specific experimental data for this compound is limited in publicly available literature. The following protocols and data are based on established methodologies for isoflavone research and may require optimization for this specific compound and the cell line of interest.

Chemical Properties

| Property | Value | Source |

| CAS Number | 73793-84-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one | [1] |

| Solubility | Soluble in DMSO.[2][3] Insoluble in water.[2] | |

| Storage | Store stock solutions at -20°C or -80°C. | [3] |

Proposed Biological Activities for Investigation

Based on the activities of structurally similar isoflavones, this compound is a candidate for investigation in the following areas:

-

Antiproliferative and Cytotoxic Effects: Many isoflavones exhibit antiproliferative effects in various cancer cell lines.[4]

-

Induction of Apoptosis: Isoflavones have been shown to induce programmed cell death in cancer cells.[4]

-

Cell Cycle Regulation: The compound may influence the progression of the cell cycle.

-

Modulation of Signaling Pathways: Isoflavones are known to interact with key cellular signaling pathways, such as the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5][6]

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.

| Concentration (µM) | HeLa (% Viability ± SD) | MCF-7 (% Viability ± SD) | A549 (% Viability ± SD) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 10 | 95 ± 4.9 | 92 ± 5.5 | 98 ± 5.9 |

| 25 | 78 ± 6.1 | 75 ± 6.3 | 85 ± 7.2 |

| 50 | 55 ± 5.8 | 52 ± 5.1 | 68 ± 6.5 |

| 100 | 32 ± 4.5 | 28 ± 4.2 | 45 ± 5.3 |

Table 2: Apoptosis Induction (Annexin V/PI Staining) in MCF-7 Cells Treated with this compound for 48 hours.

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Live Cells (%) |

| 0 (Control) | 2.1 | 1.5 | 96.4 |

| 25 | 15.3 | 5.2 | 79.5 |

| 50 | 28.7 | 10.8 | 60.5 |

| 100 | 45.1 | 18.3 | 36.6 |

Table 3: Cell Cycle Distribution in HeLa Cells Treated with this compound for 24 hours.

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 | 25.1 | 19.7 |

| 25 | 65.8 | 18.5 | 15.7 |

| 50 | 72.3 | 12.4 | 15.3 |

| 100 | 78.1 | 8.9 | 13.0 |

Experimental Protocols

Preparation of Stock Solution

-

Solvent Selection: Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2][3][7]

-

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex or sonicate until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

-

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11] Read the absorbance at 570 nm using a microplate reader.[8][10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15][16]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[13]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]

-

Analysis: Add additional 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[17][18][19][20]

-

Cell Seeding and Treatment: Culture and treat cells as described above.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.[17]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for MAPK Signaling Pathway

This protocol allows for the detection of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38) and their phosphorylation status as an indicator of pathway activation.[1][21][22][23][24]

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

Visualizations

Caption: Experimental workflow for cell culture studies.

Caption: Hypothesized modulation of the MAPK signaling pathway.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties [mdpi.com]

- 5. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchhub.com [researchhub.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. kumc.edu [kumc.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

Application of 6,7,4'-Trihydroxyisoflavone in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,4'-Trihydroxyisoflavone (6,7,4'-THIF) is a major metabolite of the soy isoflavone daidzein.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation of various cancer cell lines.[2] This document provides detailed application notes on the use of 6,7,4'-THIF in cancer research, summarizes key quantitative data, and offers comprehensive protocols for relevant experiments. The information presented is intended to guide researchers in exploring the therapeutic potential of this promising natural compound.

Application Notes

6,7,4'-Trihydroxyisoflavone has demonstrated significant anti-proliferative and pro-apoptotic effects in different cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and modulation of key signaling pathways.

Colon Cancer:

In HCT-116 human colon cancer cells, 6,7,4'-THIF has been shown to inhibit cell proliferation by inducing cell cycle arrest at the S and G2/M phases.[3] This effect is attributed to the inhibition of cyclin-dependent kinase 1 (CDK1) and CDK2.[2]

Neuroblastoma:

In SH-SY5Y human neuroblastoma cells, 6,7,4'-THIF has shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death.[1] While this study focused on a neuroprotective role, the findings on apoptosis regulation are relevant to cancer research. Specifically, 6,7,4'-THIF was found to attenuate alterations in Bax and Bcl-2 expression and reduce caspase-3 activity, suggesting a role in modulating apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of 6,7,4'-Trihydroxyisoflavone and the related isoflavone daidzein on cancer cell lines.

Table 1: Effects of 6,7,4'-Trihydroxyisoflavone and Daidzein on Cell Cycle Distribution in HCT-116 Cells [3]

| Treatment | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 0 | 55.1 ± 2.1 | 28.3 ± 1.5 | 16.6 ± 1.2 |

| 6,7,4'-THIF | 25 | 48.2 ± 1.8 | 35.1 ± 1.6 | 16.7 ± 1.1 |

| 50 | 35.4 ± 1.5 | 40.2 ± 1.9 | 24.4 ± 1.4 | |

| 100 | 25.1 ± 1.2 | 30.2 ± 1.5 | 44.7 ± 2.0 | |

| Daidzein | 25 | 58.3 ± 2.2 | 26.1 ± 1.4 | 15.6 ± 1.0 |

| 50 | 62.1 ± 2.5 | 23.5 ± 1.2* | 14.4 ± 0.9 | |

| 100 | 68.4 ± 2.8 | 20.1 ± 1.1 | 11.5 ± 0.8 |

* P < 0.05, ** P < 0.01 compared with the untreated control.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on related isoflavones and is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6,7,4'-Trihydroxyisoflavone

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 6,7,4'-Trihydroxyisoflavone for the desired time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology described for HCT-116 cells.[3]

Principle: This method uses a fluorescent dye, propidium iodide (PI), which binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Complete growth medium

-

6,7,4'-Trihydroxyisoflavone

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of 6,7,4'-Trihydroxyisoflavone for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins

This is a general protocol to assess the expression of proteins involved in signaling pathways affected by 6,7,4'-THIF.

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-CDK2, anti-Bax, anti-Bcl-2, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

6,7,4'-Trihydroxyisoflavone has been shown to modulate signaling pathways involved in cell survival and apoptosis.

Apoptosis Pathway in SH-SY5Y Cells

In SH-SY5Y cells, 6,7,4'-THIF attenuates 6-OHDA-induced apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase-3 activity.[1]

Caption: Modulation of 6-OHDA-induced apoptosis by 6,7,4'-THIF in SH-SY5Y cells.

Cell Cycle Regulation in HCT-116 Cells

6,7,4'-THIF induces S and G2/M phase arrest in HCT-116 cells by inhibiting the activity of key cell cycle kinases.[2][3]

Caption: Inhibition of cell cycle progression by 6,7,4'-THIF in HCT-116 cells.

Experimental Workflow for Investigating 6,7,4'-THIF

The following diagram outlines a general workflow for studying the effects of 6,7,4'-THIF on a cancer cell line.

Caption: General experimental workflow for studying the effects of 6,7,4'-THIF.

References

Application Notes and Protocols: Neuroprotective Effects of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone and Related Isoflavones in Experimental Models

Disclaimer: There is currently a lack of specific experimental data on the neuroprotective effects of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone in the public domain. The following application notes and protocols are based on the established neuroprotective activities of structurally related isoflavones, particularly soy isoflavones like genistein and daidzein, and other methoxylated flavonoids. Researchers should consider these as a guiding framework for initiating investigations into the potential of this compound.

Introduction

Isoflavones, a class of polyphenolic compounds abundant in soybeans and other legumes, have garnered significant interest for their potential therapeutic applications, including neuroprotection. Numerous studies on isoflavones such as genistein, daidzein, and biochanin A have demonstrated their ability to counteract neurodegenerative processes through various mechanisms.[1] These mechanisms include antioxidant effects, modulation of estrogen receptors, anti-inflammatory actions, and regulation of key signaling pathways involved in cell survival and apoptosis.[1] This document outlines potential experimental models and protocols to investigate the neuroprotective effects of the novel compound, this compound.

Quantitative Data Summary of Related Isoflavones

The following tables summarize the neuroprotective effects of various isoflavones in different experimental models. This data can serve as a reference for designing experiments and establishing expected outcomes for this compound.

Table 1: In Vitro Neuroprotective Effects of Soy Isoflavones

| Isoflavone(s) | Cell Line | Insult | Concentration | Observed Effects | Reference |

| Soy Isoflavones | PC12 cells | Cobalt Chloride (hypoxia) | Not specified | Increased cell viability, decreased ROS, inhibited apoptosis | [2][3] |

| Genistein | Primary cortical neurons | Hypoxia | Not specified | Neuroprotective | |

| Daidzein, Genistein | PC12 cells | Not specified | Not specified | Can cross the blood-brain barrier |

Table 2: In Vivo Neuroprotective Effects of Soy Isoflavones

| Isoflavone(s) | Animal Model | Insult | Dosage | Observed Effects | Reference |

| Soy Isoflavones | ICR Mice | Scopolamine | 40 mg/kg | Improved cognitive performance, enhanced cholinergic function, suppressed oxidative stress | [4] |

| Soy Isoflavones | Male ICR Mice | Chronic Ethanol | 10, 20, or 40 mg/kg | Improved cognitive performance, regulated AChE activity and ACh level, inhibited neuronal apoptosis | [5] |

Experimental Protocols

In Vitro Neuroprotection Assay using PC12 Cells

This protocol is designed to assess the protective effects of this compound against hypoxia-induced cell death in the rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.

Materials:

-

PC12 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Cobalt Chloride (CoCl₂)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Induce hypoxia by adding CoCl₂ to the media at a final concentration of 100 µM.

-

Include a vehicle control group (DMSO) and a CoCl₂-only group.

-

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cell Viability Assay (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

In Vivo Neuroprotection Study in a Scopolamine-Induced Amnesia Mouse Model

This protocol evaluates the potential of this compound to ameliorate cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that impairs learning and memory.

Materials:

-

Male ICR mice (8 weeks old)

-

This compound

-

Scopolamine

-

Morris Water Maze (MWM) apparatus

-

Elevated Plus Maze (EPM)

Procedure:

-

Animal Acclimatization: Acclimatize mice for one week with free access to food and water.

-

Grouping and Treatment:

-

Divide mice into four groups: Control, Scopolamine-only, Scopolamine + this compound (e.g., 20 mg/kg), and Scopolamine + this compound (e.g., 40 mg/kg).

-

Administer the test compound or vehicle orally for 14 consecutive days.

-

-

Induction of Amnesia: From day 8 to day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the test compound administration.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase (Days 11-14): Train the mice to find a hidden platform in the water maze. Record the escape latency and path length.

-

Probe Trial (Day 15): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

-

-

Biochemical Analysis:

-

After behavioral tests, sacrifice the animals and collect brain tissue.

-

Measure levels of acetylcholine (ACh) and acetylcholinesterase (AChE) activity in the hippocampus and cortex.

-

Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).

-

-

Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Compare biochemical markers between groups.

Signaling Pathways and Visualization

The neuroprotective effects of isoflavones are often attributed to their interaction with various intracellular signaling pathways. Based on studies of related compounds, this compound may exert its effects through the following pathways.

Caption: Potential signaling pathways modulated by isoflavones.

This diagram illustrates how this compound might counteract cellular stressors by activating pro-survival signaling pathways, ultimately leading to neuroprotection.

Caption: General experimental workflow for investigating neuroprotective effects.

This flowchart outlines the logical progression of research from initial in vitro screening to more complex in vivo studies and final data analysis to determine the neuroprotective potential and mechanisms of a test compound.

References

- 1. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of soy isoflavones on chronic ethanol-induced dementia in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Analytical Standards of 6,7-Dimethoxy-2',4'-dihydroxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2',4'-dihydroxyisoflavone is a polyphenolic compound belonging to the isoflavone class of flavonoids. Isoflavones are known for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] The development of robust analytical standards is crucial for the accurate quantification and quality control of this compound in research and pharmaceutical applications. These application notes provide detailed protocols for the synthesis, purification, characterization, and analytical determination of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the preparation of a deoxybenzoin intermediate followed by cyclization to form the isoflavone core. The following protocol is adapted from established methods for the synthesis of structurally similar isoflavones.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxy-3',4'-dimethoxydeoxybenzoin (Deoxybenzoin Intermediate)

-

To a solution of 1,2,4-triacetoxybenzene (1 equivalent) and 3,4-dimethoxyphenylacetonitrile (1 equivalent) in dry diethyl ether, add anhydrous zinc chloride (1.2 equivalents).

-

Bubble dry hydrogen chloride gas through the reaction mixture at 0°C for 4-5 hours.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Decant the ether layer and wash the remaining ketimine hydrochloride salt with dry ether.

-

Hydrolyze the ketimine salt by refluxing with a mixture of hydrochloric acid and water (1:1) for 2-3 hours.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deoxybenzoin.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Cyclization to this compound

-

To a solution of the purified deoxybenzoin (1 equivalent) in dry N,N-dimethylformamide (DMF), add boron trifluoride diethyl etherate (BF₃·OEt₂) (3 equivalents) at 0°C.

-

Add methanesulfonyl chloride (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude isoflavone by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification of this compound

Purification of the synthesized isoflavone is critical to obtain a high-purity analytical standard. A combination of column chromatography and recrystallization is recommended.

Experimental Protocol: Purification

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude isoflavone in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

-

Dissolve the partially purified isoflavone from column chromatography in a minimum amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized standard must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for similar isoflavone structures.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.0 (s) | ~153.0 |

| 3 | - | ~123.0 |

| 4 | - | ~175.0 |

| 4a | - | ~115.0 |

| 5 | ~7.5 (d) | ~118.0 |

| 6 | - | ~148.0 |

| 7 | - | ~150.0 |

| 8 | ~6.9 (s) | ~100.0 |

| 8a | - | ~155.0 |

| 1' | - | ~113.0 |

| 2' | - | ~158.0 |

| 3' | ~6.4 (d) | ~103.0 |

| 4' | - | ~160.0 |

| 5' | ~7.0 (d) | ~130.0 |

| 6' | ~6.5 (dd) | ~108.0 |

| 6-OCH₃ | ~3.9 (s) | ~56.0 |

| 7-OCH₃ | ~3.9 (s) | ~56.5 |

Note: Predicted values are based on analogous compounds and should be confirmed by experimental data. Solvent: DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 315.08 | 313.07 | 299, 284, 165, 137 |

Note: Fragmentation patterns of flavonoids often involve retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and CH₃.[7][8][9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound.

Experimental Protocol: HPLC-UV Analysis

Table 3: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

Note: This is a general method and may require optimization for specific applications.[10][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the detection and quantification of the isoflavone, especially in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

Table 4: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for fast elution (e.g., 10-95% B in 5 min) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

| Product Ions (m/z) | To be determined from MS/MS spectra of the standard |

Note: Specific MS parameters such as collision energy and declustering potential need to be optimized for the target analyte.[13][14][15]

Biological Activity and Potential Signaling Pathways

Isoflavones are known to exert their biological effects through various signaling pathways. Based on the activities of structurally similar isoflavones, this compound is likely to possess antioxidant and anti-inflammatory properties.[16][17][18]

Anti-Inflammatory Signaling Pathway

Isoflavones can modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[1][19]

References

- 1. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple synthesis of 7,4'-dihydroxy-6-methoxyisoflavone, glycitein, the third soybean isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. preprints.org [preprints.org]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]